molecular formula C3HBr2ClN2 B13446217 3,5-dibromo-4-chloro-1H-pyrazole

3,5-dibromo-4-chloro-1H-pyrazole

Cat. No.: B13446217
M. Wt: 260.31 g/mol
InChI Key: ATCYERRRANKPPS-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-chloro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. The presence of bromine and chlorine atoms in this compound makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-4-chloro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically occur under mild conditions and offer high yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-chloro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, chlorine, hydrazines, and 1,3-dicarbonyl compounds. Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cycloaddition reactions can produce fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-chloro-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms allows the compound to form strong interactions with these targets, leading to inhibition or activation of specific pathways . The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-4-chloro-1H-pyrazole is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and versatility in various chemical reactions. This combination of halogens makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C3HBr2ClN2

Molecular Weight

260.31 g/mol

IUPAC Name

3,5-dibromo-4-chloro-1H-pyrazole

InChI

InChI=1S/C3HBr2ClN2/c4-2-1(6)3(5)8-7-2/h(H,7,8)

InChI Key

ATCYERRRANKPPS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NN=C1Br)Br)Cl

Origin of Product

United States

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